2-Acetylphenyl cyanate

説明

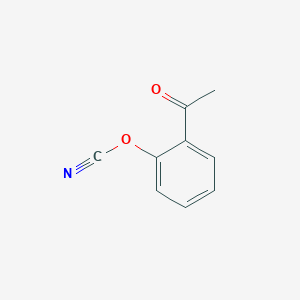

Structure

3D Structure

特性

IUPAC Name |

(2-acetylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSOVMHQQAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614895 | |

| Record name | 2-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-22-9 | |

| Record name | 2-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetylphenyl Cyanate and General Aryl Cyanate Esters

General Synthetic Routes to Aryl Cyanate (B1221674) Esters

The foundational methods for creating aryl cyanate esters involve either the direct cyanation of phenolic precursors or the polymerization of these monomers.

The most common and well-established method for synthesizing aryl cyanate esters is the reaction of a phenol (B47542) or a substituted phenol with a cyanogen (B1215507) halide, typically cyanogen bromide (BrCN), in the presence of a base. thieme-connect.deorgsyn.orgorgsyn.org This reaction, often referred to as the von Braun reaction, is versatile and can be applied to a wide range of phenols, bisphenols, and naphthols. thieme-connect.deorgsyn.org

The general procedure involves adding a base, such as triethylamine (B128534), dropwise to a cooled solution containing the phenolic compound and cyanogen bromide. thieme-connect.demdpi.com The reaction is typically carried out in solvents like acetone (B3395972), diethyl ether, or tetrachloromethane. thieme-connect.deorgsyn.org The base serves to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that then acts as a nucleophile, attacking the cyanogen halide and displacing the halide ion to form the aryl cyanate ester. For instance, phenyl cyanate can be synthesized in 85% yield by reacting phenol with cyanogen bromide in acetone with triethylamine at a temperature of -5 to 5°C. thieme-connect.deorgsyn.org

This method's applicability to various substituted phenols allows for the synthesis of a wide array of functionalized aryl cyanate esters. orgsyn.org The yields are generally high, as demonstrated by the synthesis of various cyanates from their corresponding hydroxy compounds.

Table 1: Examples of Cyanates Synthesized from Hydroxy Compounds using Cyanogen Halides orgsyn.org

| Hydroxy Compound | Cyanate Product | Yield (%) |

|---|---|---|

| 2-CH₃C₆H₄OH | 2-CH₃C₆H₄OCN | 81 |

| 4-CH₃C₆H₄OH | 4-CH₃C₆H₄OCN | 87 |

| 4-CH₃OC₆H₄OH | 4-CH₃OC₆H₄OCN | 91 |

| 2-ClC₆H₄OH | 2-ClC₆H₄OCN | 81 |

| 4-ClC₆H₄OH | 4-ClC₆H₄OCN | 87 |

| 2-CH₃OCOC₆H₄OH | 2-CH₃OCOC₆H₄OCN | 84 |

| 2-Naphthol | 2-Naphthyl-OCN | 95 |

Alternative, though less common, approaches to aryl cyanate synthesis include the thermolysis of 5-aryl- or 5-alkyloxy-1,2,3,4-thiatriazoles and the decomposition of thiocarbamates on heavy metal oxides, though these methods generally result in lower product yields. orgsyn.orgmdpi.com

For many applications, especially in composite materials, cyanate ester monomers are partially polymerized into low-molecular-weight oligomers, or prepolymers, before final curing. This prepolymerization step can improve the processing characteristics of the resin, such as viscosity and handling properties. researchgate.net Prepolymerization is often carried out by heating the cyanate ester monomer to a temperature that initiates controlled cyclotrimerization, forming a mixture of monomers, dimers, trimers, and higher oligomers. researchgate.net

For example, a hybrid cyanate ester resin can be prepared through the prepolymerization of bisphenol-A dicyanate ester (BADCy) in the presence of polysilazane at a relatively low temperature (below 100°C). researchgate.net The degree of prepolymerization can be controlled by adjusting factors like temperature, time, and the concentration of additives. researchgate.net Some "novolac type" cyanate esters, which have a higher density of cyanate groups, also tend to be prepolymerized unless they are intended for specific applications where their solid, monomeric form is required. dtic.mil

The primary polymerization route for cyanate esters is an addition polymerization reaction, specifically cyclotrimerization, where three cyanate ester groups react to form a stable, heterocyclic triazine ring. kpi.uaresearchgate.net This process leads to a highly cross-linked, three-dimensional polymer network, which is responsible for the excellent thermal and mechanical properties of polycyanurate resins. dtic.milresearchgate.net

Direct polymerization can be initiated thermally, often without the need for a catalyst, by heating the monomers to high temperatures. researchgate.net The reactivity can, however, be influenced by the structure of the monomer. researchgate.net Additionally, direct arylation polymerization (DArP) has emerged as a powerful, atom-economical method for synthesizing π-conjugated polymers, which involves the coupling of aromatic C-H bonds with aryl halides. researchgate.net While this method is primarily used for other classes of polymers, its principles of direct C-H activation represent an advanced strategy in polymer synthesis. researchgate.networktribe.com

Synthesis of Substituted Aryl Cyanates

The synthesis of aryl cyanates with specific functional groups, such as acetyl groups or those derived from complex phenols, utilizes the general principles outlined above, with modifications to accommodate the specific chemistry of the substituents.

The synthesis of 2-acetylphenyl cyanate would follow the general and established methodology for aryl cyanate preparation from its phenolic precursor, 2-hydroxyacetophenone (B1195853). vulcanchem.com This involves the reaction of 2-hydroxyacetophenone with a cyanogen halide like cyanogen bromide in the presence of a base. While specific literature detailing this exact transformation is sparse, the synthesis of the isomeric 4-acetylphenyl cyanate has been reported, where it was used as a mild cationic cyano source in catalytic asymmetric α-cyanation reactions. nih.gov

Strategies for creating related structures often involve multi-step syntheses. For example, the preparation of methyl 2-(2-acetylphenyl)acetate has been achieved through the direct acyl-alkylation of arynes. orgsyn.org Furthermore, heterocyclic compounds like N-(4-acetylphenyl)imidazole derivatives have been synthesized from α-amino ketones and cyanates or thiocyanates, demonstrating the utility of cyanate chemistry in building more complex molecular architectures. ktu.edunih.gov

Cyanate esters derived from bisphenols and polyphenols are of significant commercial and industrial importance, forming the basis of many high-performance cyanate ester resins. mdpi.comdtic.mil The synthesis involves the cyanation of the multiple hydroxyl groups on the bisphenol or polyphenol backbone. thieme-connect.deresearchgate.net

A common strategy involves reacting a bisphenol, such as bisphenol A, o-cresolphthalein, or thymolphthalein, with cyanogen bromide in the presence of triethylamine to produce the corresponding dicyanate monomer. researchgate.net This approach has been used to create a variety of cyanate resins with high glass transition temperatures (Tg). researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Cured Resins from Phenolphthalein-based Cyanates researchgate.net

| Monomer | Precursor | Cured Resin Tg (°C) |

|---|---|---|

| p-PCY | Phenolphthalein | 362 |

| o-PCY | o-Cresolphthalein | 328 |

Furthermore, synthetic approaches have been developed for creating monocyanate esters from bisphenols by first protecting one of the phenolic hydroxyls. mdpi.comnih.gov For example, a mono-O-methylation of a parental bisphenol, followed by the cyanation of the remaining phenolic hydroxyl group, yields a monocyanate ester. mdpi.comnih.gov This strategy allows for detailed studies of cyclotrimerization kinetics without the immediate formation of a cross-linked network. mdpi.com Cyanate esters have also been successfully synthesized from renewable polyphenol sources, such as vanillin (B372448), to produce high-performance resins in an environmentally responsible manner. dtic.mil

Green Chemistry Approaches in Cyanate Ester Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aryl cyanate esters to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents like cyanogen bromide. rsc.org Key strategies include the use of renewable feedstocks, solvent-free reaction conditions, and the development of less toxic catalytic systems.

Renewable Feedstocks: A prominent green approach involves the synthesis of cyanate esters from renewable, plant-derived phenols. dtic.mil Researchers have successfully synthesized cyanate ester resins from a variety of natural phenols, including vanillin, creosol, eugenol, and resveratrol. dtic.milresearchgate.net These bio-based monomers offer a sustainable alternative to petroleum-derived bisphenols. researchgate.net For example, bisphenols derived from the condensation of creosol (2-methoxy-4-methylphenol) with various aldehydes have been converted into their corresponding bis(cyanate) esters. acs.org Similarly, cyanate esters have been developed from other renewable sources like hydroxycinnamic acids. acs.org This approach not only utilizes sustainable starting materials but can also introduce a wider variety of chemical structures, enabling the fine-tuning of polymer properties. researchgate.net

Alternative Synthesis and Curing Methods: Efforts are also directed towards developing more environmentally friendly reaction and curing processes.

Solvent-Free and Energy-Efficient Methods: The solid monomer room temperature polymer method is an advancement that eliminates the need for solvents and reduces energy consumption during synthesis. dakenchem.com

Catalytic Systems: To circumvent the issues with toxic cyanating agents, alternative catalytic systems are being explored. While many cyanation reactions of aryl halides (precursors to the required phenols) have used transition metals, some have drawbacks like the need for stoichiometric toxic metal cyanides and harsh conditions. rsc.org Greener alternatives include using less toxic cyanide sources and developing efficient, recyclable catalysts. rsc.org

Dual-Cure Mechanisms: A novel approach for ambient temperature cross-linking involves a dual-cure system. For instance, a cardanol-based cyanate ester was cross-linked with a thiol, where the exothermic thiol-ene reaction initiated the cyclotrimerization of the cyanate ester groups without the need for high temperatures. rsc.org

The following table summarizes key green chemistry approaches in the synthesis of aryl cyanate esters.

Table 1: Green Chemistry Approaches in Aryl Cyanate Ester Synthesis

| Approach | Description | Examples | Research Findings |

|---|---|---|---|

| Renewable Feedstocks | Utilization of phenols derived from plant sources or waste biomass instead of petroleum-based chemicals. | Vanillin, creosol, eugenol, resveratrol, hydroxycinnamic acids. dtic.milacs.org | Produces high-performance resins in an environmentally responsible manner; allows for a wide variety of chemical structures. dtic.milresearchgate.net |

| Solvent-Free Synthesis | Methods that eliminate the use of organic solvents, reducing waste and energy consumption. | Solid monomer room temperature polymer technology. dakenchem.com | Provides a safer and more energy-efficient synthesis route. dakenchem.com |

| Alternative Curing | Developing curing processes that operate at lower temperatures or use less energy. | Dual-cure mechanism using thiol-ene chemistry to initiate cyclotrimerization at ambient temperatures. rsc.org | Enables curing without high heat, potentially for creating tougheners or self-healing materials. rsc.org |

| Greener Catalysts | Development of non-toxic and recyclable catalysts for cyanation reactions. | Palladium-catalyzed cyanation using less toxic cyanide sources. rsc.org | Aims to replace stoichiometric and toxic metal cyanides and avoid harsh reaction conditions. rsc.org |

Purification and Isolation Techniques for Cyanate Esters

The production of high-purity cyanate ester monomers is critical, as impurities can significantly affect the curing process and the final properties of the polymer network. acs.org A variety of techniques are employed to purify and isolate these compounds, often in combination, to achieve the required purity levels.

Chromatography: Column chromatography is a widely used and effective method for purifying cyanate esters. acs.org

Silica (B1680970) Gel Chromatography: This is a common technique where the crude product is passed through a column packed with silica gel. acs.org An appropriate solvent (eluent), such as dichloromethane, is used to separate the desired cyanate ester from by-products and unreacted starting materials. acs.org High-performance liquid chromatography (HPLC) is also utilized to monitor the reaction and identify intermediates, such as imidocarbonates, during the process. researchgate.net

Recrystallization: Recrystallization is a powerful technique for purifying solid cyanate esters. After initial purification by other means, such as chromatography, the cyanate ester can be dissolved in a suitable hot solvent, like hexane, and allowed to cool slowly. acs.org As the solution cools, the cyanate ester crystallizes out, leaving impurities behind in the solvent. wikipedia.org This method is effective for obtaining highly pure crystalline monomers.

Washing and Extraction: Liquid-liquid extraction or washing is a fundamental step in the work-up procedure for cyanate ester synthesis.

Quenching and Washing: The reaction is often terminated by quenching with water. google.com The crude product is then dissolved in a water-immiscible organic solvent, such as trichloromethane or dichloromethane. google.commdpi.com This organic solution is washed multiple times with water or ice-cold deionized water to remove water-soluble impurities, such as salts (e.g., triethylammonium (B8662869) bromide) and any remaining base or acid. mdpi.com Washing with a mild basic solution, like aqueous sodium carbonate, can be used to remove acidic impurities. youtube.com

Drying: After washing, the organic layer containing the cyanate ester will be saturated with a small amount of water. This water is removed by treating the solution with an anhydrous drying agent, such as anhydrous sodium sulfate. youtube.com The dried solution is then filtered, and the solvent is removed under reduced pressure to yield the purified product. mdpi.comyoutube.com

The following table outlines common purification and isolation techniques for aryl cyanate esters.

Table 2: Purification and Isolation Techniques for Aryl Cyanate Esters

| Technique | Description | Purpose | Common Reagents/Materials |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | To remove by-products and unreacted starting materials. acs.orgacs.org | Silica gel, Dichloromethane (eluent). acs.org |

| Recrystallization | Purification of solids based on differences in solubility between the compound and impurities. | To obtain high-purity crystalline monomers. | Hexane. acs.org |

| Washing/Extraction | Transfer of solutes from one liquid phase to another immiscible liquid phase. | To remove water-soluble impurities like salts and residual catalysts. mdpi.com | Dichloromethane, Trichloromethane, Deionized water, Aqueous sodium carbonate. google.commdpi.comyoutube.com |

| Drying | Removal of trace amounts of water from the organic solution. | To obtain an anhydrous product before final solvent removal. | Anhydrous sodium sulfate. youtube.com |

| Distillation | Separation of liquids based on differences in boiling points. | To purify liquid esters and remove volatile impurities or solvents. youtube.com | N/A |

Compound Index

Advanced Spectroscopic and Structural Characterization of 2 Acetylphenyl Cyanate and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and monitoring chemical reactions. By analyzing the absorption of infrared radiation, specific bonds and structural motifs within a molecule can be identified.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the characterization of 2-acetylphenyl cyanate (B1221674) and its subsequent polymerization into a polytriazine network. This technique allows for the direct monitoring of the consumption of the cyanate (-OCN) functional group and the concurrent formation of the triazine ring structure.

The FTIR spectrum of the 2-acetylphenyl cyanate monomer is distinguished by a sharp and strong absorption band characteristic of the asymmetric stretching vibration of the cyanate (-O-C≡N) group. This peak is typically observed in the region of 2230–2270 cm⁻¹. The presence of this band is a clear indicator of the unreacted monomer.

Upon thermal curing or catalysis, cyanate esters undergo a polycyclotrimerization reaction to form a highly cross-linked network of triazine rings. The progress of this curing reaction can be followed by the gradual disappearance of the characteristic -OCN peak. Simultaneously, new absorption bands corresponding to the formation of the triazine ring appear in the spectrum. The characteristic vibrations of the 1,3,5-triazine (B166579) ring are typically observed at approximately 1560 cm⁻¹ and 1360 cm⁻¹. The band around 1560 cm⁻¹ is often attributed to the C=N stretching vibrations within the triazine ring. The disappearance of the cyanate peak and the emergence of these triazine peaks confirm the successful conversion of the monomer into the polycyanurate network.

Table 1: Characteristic FTIR Absorption Bands for 2-Acetylphenyl Cyanate and its Polytriazine Product

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Cyanate (-OCN) | Asymmetric Stretch | 2230 - 2270 | Indicates presence of monomer |

| Triazine Ring | C=N Stretch | ~1560 | Indicates formation of polymer network |

| Triazine Ring | Ring Vibration | ~1360 | Indicates formation of polymer network |

| Carbonyl (C=O) | Stretch | ~1680 - 1710 | From the acetyl substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

Both ¹H (proton) and ¹³C NMR are routinely used to confirm the chemical structure of cyanate ester monomers like 2-acetylphenyl cyanate.

In the ¹H NMR spectrum of 2-acetylphenyl cyanate, the aromatic protons would exhibit complex splitting patterns in the typical aromatic region, generally between 7.0 and 8.5 ppm. The methyl protons of the acetyl group (-COCH₃) would appear as a distinct singlet, typically in the downfield region around 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

The ¹³C NMR spectrum provides even more definitive structural information. The carbon atom of the cyanate group (-OC N) is particularly characteristic, resonating in the range of 108–115 ppm. The carbonyl carbon of the acetyl group is also readily identified by its signal in the far downfield region, typically above 190 ppm. The aromatic carbons would show a series of signals between approximately 115 and 155 ppm, with the carbon directly attached to the cyanate oxygen appearing at the more downfield end of this range. The methyl carbon of the acetyl group would be found in the more upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Acetylphenyl Cyanate

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| Acetyl (CH₃) | ~2.5 | |

| ¹³C | Carbonyl (C=O) | >190 |

| Aromatic (Ar-C) | 115 - 155 | |

| Cyanate (-OCN) | 108 - 115 | |

| Acetyl (CH₃) | ~25 - 30 |

For more complex systems, such as the resulting polytriazine network or for studying the reaction mechanism, multinuclear NMR can be employed. ¹⁵N NMR spectroscopy, for example, can be a valuable tool for characterizing the nitrogen-containing functional groups. It can distinguish between the nitrogen atom in the cyanate group of the monomer and the two distinct nitrogen environments within the triazine ring of the polymer. This allows for a more detailed analysis of the curing process and the final network structure.

Mass Spectrometry for Molecular Identification and Decomposition Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of compounds, confirm their elemental composition, and elucidate their structure by analyzing fragmentation patterns.

Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique. In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), which causes the molecule to lose an electron, forming a molecular ion (M⁺•). This molecular ion is often unstable and undergoes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. For 2-acetylphenyl cyanate, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the cyanate group, the acetyl group, or other cleavages of the aromatic ring. This technique is most useful for volatile and thermally stable compounds with molecular weights generally below 600 amu.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large molecules and polymers with minimal fragmentation. In MALDI-TOF (Time-of-Flight) mass spectrometry, the analyte is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact ions. This technique is ideal for analyzing the products of the cyclotrimerization of 2-acetylphenyl cyanate. MALDI-MS can be used to identify the trimer, which is the basic building block of the polytriazine network, as well as higher oligomers. It allows for the determination of molecular weight distributions, repeating units, and end-group analysis in the resulting polymer, providing crucial information about the completeness of the curing reaction and the structure of the final material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com In the context of 2-acetylphenyl cyanate and related cyanate ester resins, GC-MS is primarily employed to analyze the volatile products generated during thermal decomposition or pyrolysis. bts.govdtic.mil The process involves heating the material to induce degradation, followed by the chromatographic separation of the resulting gaseous mixture and subsequent detection and identification by mass spectrometry. nih.gov

The thermal degradation of polymers derived from cyanate esters is a complex process that involves the breakdown of the cross-linked polycyanurate network. bts.gov Analysis of the evolved gases by GC-MS helps in elucidating the decomposition mechanism. bts.govdtic.mil The initial decomposition often involves the scission of hydrocarbon chains, followed by the breakdown of the thermally stable triazine ring at higher temperatures (typically above 450°C), which liberates a variety of volatile products. bts.govresearchgate.net

GC-MS analysis of the pyrolysate from cyanate ester networks typically reveals the presence of compounds corresponding to the original monomer structure, as well as other degradation products. bts.gov While specific data for 2-acetylphenyl cyanate is not extensively detailed in available literature, general findings for aryl cyanate esters indicate that the volatile products include phenols, nitriles (such as benzonitrile), aromatic hydrocarbons, and fragments of the ester monomers. bts.govrsc.org The identification of these products is achieved by comparing their mass spectra with established spectral libraries. bts.gov

| Compound Class | Potential Volatile Products from Cyanate Ester Pyrolysis | Typical m/z values for Identification |

| Phenols | Phenol (B47542), Cresols, Acetylphenol | 94, 108, 136 |

| Nitriles | Benzonitrile, Acetonitrile | 103, 41 |

| Hydrocarbons | Benzene, Toluene, Styrene | 78, 92, 104 |

| Monomer Fragments | Cyanate-containing species | Varies with monomer structure |

Thermogravimetric Analysis-Fourier Transform Infrared-Mass Spectrometry (TGA/FTIR/MS) for Thermal Decomposition Products

The hyphenated technique of Thermogravimetric Analysis-Fourier Transform Infrared-Mass Spectrometry (TGA/FTIR/MS) provides a comprehensive understanding of the thermal decomposition of materials like polymers derived from 2-acetylphenyl cyanate. researchgate.net TGA measures the change in mass of a sample as a function of temperature, identifying the temperatures at which degradation stages occur. mdpi.com Simultaneously, the evolved gases are transferred to both an FTIR spectrometer and a mass spectrometer for real-time identification. tainstruments.com This combined approach offers complementary data: FTIR is excellent for identifying functional groups in gaseous products (e.g., CO₂, CO, H₂O, HCN), while MS provides information on the molecular weight and elemental composition of the fragments, allowing for more precise identification. bts.govtainstruments.com

For polycyanurates, the TGA curve typically shows high thermal stability, with major mass loss occurring at temperatures often exceeding 400°C. bts.govbris.ac.ukacs.org The decomposition mechanism generally proceeds in multiple steps. mdpi.com An initial phase may involve the scission of hydrocarbon chains with minimal mass loss, followed by the primary decomposition stage characterized by the breakdown of the triazine rings. bts.govresearchgate.net

The FTIR spectra of the evolved gases can detect the disappearance of the characteristic cyanate ester (–O–C≡N) stretching bands (around 2200-2300 cm⁻¹) in the solid phase and the appearance of gases such as CO₂, HCN, and various hydrocarbons in the gas phase. bts.govmdpi.com The MS data complements this by identifying specific molecular ions and fragmentation patterns corresponding to the liberated volatile species. bts.gov For example, the thermal degradation of vanillin-derived cyanate ester resins was shown to evolve methyl isocyanate. dtic.mil

| Decomposition Stage (Typical for Polycyanurates) | Temperature Range (°C) | Mass Loss (%) | Evolved Products Identified by FTIR/MS |

| Initial Scission | 400 - 450 | Negligible | Hydrocarbon fragments |

| Triazine Ring Decomposition | 450 - 500 | Major | Volatile cyanate esters, phenols, nitriles, CO₂, HCN |

| Char Formation | > 500 | Gradual | Aromatic fragments, NH₃, HNCO |

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com The final output includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates for the molecule. nih.gov

| Crystallographic Parameter | Information Provided | Example Data (Hypothetical for an Aryl Cyanate) |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry operations of the crystal | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 6.5 Å, b = 36.1 Å, c = 8.4 Å, β = 97.7° |

| Bond Lengths | Distance between atomic nuclei (e.g., C=O, C≡N) | C=O: ~1.22 Å; C≡N: ~1.15 Å |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-N) | O-C-N: ~178° |

| Torsion Angles | Dihedral angles defining molecular conformation | Defines planarity and substituent orientation |

Investigating Solid-State Conformations and Intermolecular Interactions

Beyond determining the molecular structure, X-ray crystallography data is essential for analyzing the supramolecular assembly of molecules in the solid state. This includes the study of molecular conformation and the various intermolecular interactions that govern how molecules pack together in a crystal lattice. researchgate.netresearchgate.net These interactions are critical as they influence physical properties such as melting point, solubility, and stability.

For a molecule like 2-acetylphenyl cyanate, the relative orientation of the acetyl and cyanate groups with respect to the phenyl ring defines its solid-state conformation. researchgate.net The crystal packing is then directed by a network of non-covalent interactions. Common interactions observed in similar organic molecules include hydrogen bonds (e.g., C–H···O, C–H···N), carbonyl-carbonyl interactions (C=O···C=O), and π–π stacking between aromatic rings. researchgate.netresearchgate.net

| Interaction Type | Description | Typical Contribution to Crystal Packing |

| Hydrogen Bonding (C-H···O/N) | Weak electrostatic attraction between a hydrogen atom and an electronegative atom. | 10-20% |

| van der Waals (H···H) | Weak, non-specific interactions between atoms. | 40-50% |

| π-π Stacking | Attractive interaction between aromatic rings. | Varies, can be significant |

| Carbonyl-Carbonyl (C=O···C=O) | Dipole-dipole interaction between carbonyl groups. | 5-15% |

Chromatographic Methods for Purity and Intermediate Detection

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the analysis of reaction mixtures containing 2-acetylphenyl cyanate. researchgate.net It is widely used to monitor the progress of a synthesis, identify the presence of intermediates, and determine the purity of the final product. nih.govdtic.milbridgewater.edu

In a typical HPLC analysis of a cyanate ester synthesis, a small aliquot of the reaction mixture is injected into the system. nih.gov The components are separated based on their differential partitioning between a stationary phase (commonly a C18 reversed-phase column) and a liquid mobile phase (often a mixture of acetonitrile and water). dtic.milnih.gov A UV detector is frequently used to detect the aromatic compounds as they elute from the column, generating a chromatogram where each peak corresponds to a different component in the mixture. dtic.mil

The retention time (the time it takes for a compound to travel through the column) is a characteristic feature used for identification, while the area under each peak is proportional to the concentration of that component. nih.gov This allows for the quantitative assessment of the reaction's progress by tracking the disappearance of reactants and the appearance of the product. The purity of the isolated 2-acetylphenyl cyanate can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. dtic.mil

| Component | Hypothetical Retention Time (min) | Area Percentage (Reaction at t=0) | Area Percentage (Reaction at t=2h) |

| 2-hydroxyacetophenone (B1195853) (Reactant) | 3.8 | 98% | 15% |

| Cyanogen (B1215507) Bromide (Reactant) | (Not UV active) | - | - |

| 2-Acetylphenyl cyanate (Product) | 4.9 | 0% | 82% |

| Impurity/By-product | 2.5 | 2% | 3% |

Thermal Analysis Techniques for Reaction Progression and Polymer State

Thermal analysis techniques are fundamental in characterizing the curing process and the final properties of thermosetting polymers like those derived from 2-Acetylphenyl cyanate. These methods measure the physical and chemical properties of the material as a function of temperature or time.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing behavior of 2-Acetylphenyl cyanate. By measuring the heat flow into or out of a sample as it is heated, DSC can determine the energetics of the polymerization reaction. A typical non-isothermal DSC scan of uncured 2-Acetylphenyl cyanate shows a characteristic exothermic peak corresponding to the cyclotrimerization reaction. nih.govmdpi.comnih.gov

The area under this exotherm is directly proportional to the total enthalpy of reaction (ΔH), which is a measure of the total heat released during the curing process. nih.govresearchgate.net For cyanate esters, the enthalpy of cure is typically in the range of 83-110 kJ per mole of cyanate groups. researchgate.net The onset temperature of the exotherm indicates the temperature at which the curing reaction begins, while the peak temperature (Tp) represents the temperature of the maximum reaction rate. These parameters are crucial for designing appropriate cure cycles for manufacturing processes. researchgate.net

As the heating rate in a DSC experiment is increased, the exothermic peak shifts to higher temperatures. nih.govresearchgate.net Kinetic analysis of DSC data obtained at multiple heating rates can be used to determine the activation energy (Ea) of the curing reaction, providing deeper insights into the reaction mechanism. rsc.orgtainstruments.com The degree of cure can also be determined by analyzing the residual enthalpy of a partially cured sample.

Table 1: Representative DSC Data for the Curing of an Aromatic Cyanate Ester This table presents typical data that would be expected from the DSC analysis of a compound like 2-Acetylphenyl cyanate under a nitrogen atmosphere.

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm (Tp) (°C) | Enthalpy of Cure (ΔH) (J/g) |

| 5 | 185 | 240 | 355 |

| 10 | 195 | 255 | 358 |

| 15 | 203 | 265 | 360 |

| 20 | 210 | 273 | 357 |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the fully cured polycyanurate network derived from 2-Acetylphenyl cyanate. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air). mdpi.com

The resulting TGA curve provides critical information about the degradation profile of the polymer. Key parameters include the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% weight loss occurs (Td5%), and the temperature of the maximum rate of decomposition. bts.gov Polycyanurate networks are known for their excellent thermal stability, with decomposition temperatures typically above 400°C. bts.govresearchgate.netiastate.edu

Another important parameter obtained from TGA is the char yield, which is the percentage of the material's initial mass that remains at a high temperature (e.g., 800°C or 900°C) in an inert atmosphere. bts.gov The high aromatic content and the stable triazine ring structure of the polycyanurate network result in a high char yield, which contributes to the material's inherent flame retardancy. bts.gov The degradation of polycyanurates in an inert atmosphere is believed to begin with the cleavage of the hydrocarbon backbone, followed by the decyclization of the triazine ring at around 450°C. bts.govresearchgate.net

Table 2: Typical TGA Data for a Cured Aromatic Polycyanurate Resin This table illustrates the kind of data obtained from TGA for a high-performance thermoset like the one derived from 2-Acetylphenyl cyanate.

| Atmosphere | Heating Rate (°C/min) | Onset of Decomposition (Td5%) (°C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 800°C (%) |

| Nitrogen | 10 | 415 | 455 | 55 |

| Air | 10 | 410 | 450 / 580 (two stages) | <1 |

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of the cured 2-Acetylphenyl cyanate polymer network. DMA applies an oscillatory force to a sample and measures its response, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). techscience.cn

The storage modulus (E') represents the elastic behavior and is a measure of the material's stiffness. techscience.cn A DMA thermogram shows a significant drop in the storage modulus as the material is heated through its glass transition temperature (Tg). techscience.cnresearchgate.net The Tg is a critical property of thermosets, marking the transition from a rigid, glassy state to a more rubbery state. It can be identified as the peak of the tan δ curve or the onset of the drop in the E' curve. techscience.cn Cured cyanate esters are known for their high Tg values, often exceeding 250°C. nih.gov

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. researchgate.net This technique is particularly useful for determining the coefficient of thermal expansion (CTE) of the cured 2-Acetylphenyl cyanate polymer. nih.gov The CTE is a crucial parameter for applications where dimensional stability over a wide temperature range is required, such as in electronics and aerospace components. A distinct change in the slope of the TMA curve is observed at the glass transition temperature. nih.gov

Table 3: Representative DMA and TMA Data for a Cured Aromatic Polycyanurate This table provides an example of the thermomechanical properties that can be determined for a cured 2-Acetylphenyl cyanate network.

| Property | Value |

| Storage Modulus (E') at 50°C | 3.2 GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 285 °C |

| Coefficient of Thermal Expansion (CTE) below Tg (α1) | 55 ppm/°C |

| Coefficient of Thermal Expansion (CTE) above Tg (α2) | 150 ppm/°C |

Microscopic Characterization of Resultant Materials

Microscopy techniques are essential for visualizing the morphology and microstructure of the materials derived from 2-Acetylphenyl cyanate, from the cured neat resin to its composites.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of materials at high magnification. For cured 2-Acetylphenyl cyanate polymers, SEM analysis of fracture surfaces provides valuable insights into the material's failure mechanism. A smooth, glassy fracture surface is often indicative of a brittle fracture, which is characteristic of highly cross-linked thermosets. researchgate.net In contrast, a rougher surface with features like river lines can indicate a tougher fracture behavior. researchgate.net When 2-Acetylphenyl cyanate is used as a matrix for composites, SEM can be used to assess the adhesion between the polymer and reinforcing fillers or fibers. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal microstructure of materials. While SEM is a surface technique, TEM requires very thin samples through which an electron beam is transmitted. mdpi.com In the context of 2-Acetylphenyl cyanate, TEM is particularly valuable for characterizing nanocomposites. If nanoparticles are incorporated into the 2-Acetylphenyl cyanate matrix to enhance its properties, TEM can be used to visualize the dispersion and distribution of these nanoparticles. dtic.mil This is crucial because the degree of dispersion significantly impacts the final properties of the nanocomposite. TEM images can reveal whether the nanoparticles are well-exfoliated and individually dispersed or if they exist as agglomerates within the polymer matrix. dtic.mil

Emerging Research Directions and Future Outlook for 2 Acetylphenyl Cyanate Research

Development of Sustainable and Bio-Derived Cyanate (B1221674) Esters

A significant driver in polymer science is the transition from petroleum-based feedstocks to renewable, bio-derived resources. This shift aims to reduce environmental impact and create a more sustainable materials economy. Research into bio-based cyanate esters has identified several promising precursors derived from natural sources like lignin, a major component of plant biomass. acs.orgresearchgate.net Phenolic compounds such as vanillin (B372448), creosol, eugenol, and anethole (B165797) can be extracted from biomass and converted into cyanate ester monomers. polymerinnovationblog.comresearchgate.net

These bio-derived monomers often possess inherent functionalities, such as the aldehyde group in vanillin or the allyl group in eugenol, which are analogous to the acetyl group in 2-acetylphenyl cyanate. researchgate.net The presence of these groups allows for further chemical modification and can influence the final properties of the cured resin. For instance, research on vanillin-derived cyanate esters has shown they can produce polymers with good thermal stability and properties comparable to conventional petroleum-based resins. acs.org Similarly, cyanate esters derived from creosol have been synthesized and characterized, yielding resins with high glass transition temperatures (Tg) and the potential for recycling back to their parent phenols. researchgate.netnih.gov

The 2-acetylphenyl cyanate molecule can be viewed as a crucial model system in this context. It allows researchers to study the specific impact of an ortho-acetyl functional group on curing behavior, network formation, and final thermomechanical properties, providing valuable insights that can be applied to more complex, bio-derived functional monomers. The principles used to synthesize cyanate esters from renewable phenols, typically involving reaction with cyanogen (B1215507) bromide, are directly applicable to hydroxyl precursors of 2-acetylphenyl cyanate, such as 2'-hydroxyacetophenone. acs.org

The properties of several bio-derived cyanate ester resins are summarized in the table below, illustrating the performance achievable with sustainable precursors.

| Bio-Derived Precursor | Resulting Polymer Property | Research Finding |

| Vanillin | Glass Transition Temperature (Tg) | A Tg of 202 °C was observed, with good thermal stability up to approximately 310 °C. acs.org |

| Creosol | Glass Transition Temperature (Tg) | Cured resins exhibit Tg values ranging from 219–248 °C. nih.gov |

| Creosol | Water Uptake | The polymers show water absorption in the range of 2.05–3.21% after immersion at 85 °C for 96 hours. nih.gov |

| 4-n-propylguaiacol (from Lignin) | Glass Transition Temperature (Tg) | A fully cured resin disk exhibited a Tg of 193 °C. mdpi.com |

| 4-n-propylguaiacol (from Lignin) | Water Uptake | The resin showed a low water uptake of only 1.18% after four days in 85 °C water. mdpi.com |

Novel Catalytic Systems for Controlled Polymerization

The primary reaction for curing cyanate esters is a cyclotrimerization of the cyanate (-OCN) groups to form highly cross-linked networks of stable triazine rings. wikipedia.org While this reaction can occur thermally at high temperatures, the use of catalysts is essential for reducing cure temperatures, controlling reaction rates, and ensuring complete conversion, which is critical for achieving optimal material properties. udayton.edu

The most common catalysts are transition metal complexes, particularly acetylacetonate (B107027) (acac) and octoate salts of metals like copper, cobalt, and manganese. polymerinnovationblog.commdpi.com These are often used in conjunction with a co-catalyst, typically an active hydrogen-containing compound such as nonylphenol, to form an effective liquid catalyst system. polymerinnovationblog.comudayton.edu The catalyst functions by coordinating with the cyanate group, activating it for nucleophilic attack and facilitating the ring-forming reaction. researchgate.net

Future research is focused on developing more sophisticated catalytic systems that offer greater control over the polymerization process. This includes latent catalysts that remain inactive until triggered by a specific stimulus (e.g., heat or light), enabling better processability and longer shelf life of resin formulations. For a functionalized monomer like 2-acetylphenyl cyanate, the acetyl group introduces an additional consideration. The carbonyl oxygen in the acetyl group could potentially interact with the metal center of the catalyst. This interaction could influence the catalyst's activity in several ways:

Enhanced Catalytic Activity: The acetyl group could act as a chelating ligand, localizing the catalyst near the cyanate group and accelerating the cyclotrimerization reaction.

Inhibition or Moderation: The coordination of the acetyl group might also sterically hinder the approach of other cyanate monomers or alter the electronic properties of the metal center, potentially slowing down the reaction and allowing for more controlled network formation.

Understanding these interactions is key to designing "smart" monomers where intramolecular functional groups actively participate in and control the catalytic curing process. This could lead to resins with tailored cure profiles without the need for external inhibitors or complex multi-component catalyst packages.

| Catalyst System | Effect on Cyanate Ester | Key Finding |

| Cobalt Acetylacetonate / Nonylphenol | Curing Temperature | Provides an effective liquid catalyst system that controls the temperature of the cure exotherm. |

| Copper Acetylacetonate | Curing Temperature | Significantly reduces the curing temperature of various dicyanate esters to below 200 °C (473 K). mdpi.com |

| Transition Metal Complexes (Co, Cu, Mn, Zn) | Curing Mechanism | Catalyze the cyclotrimerization of cyanate groups into a thermoset material with a high glass transition temperature. wikipedia.org |

Tailoring Microstructure and Nanostructure for Enhanced Performance

The macroscopic properties of a thermoset polymer are intrinsically linked to its network architecture at the micro- and nanoscale. A key area of emerging research is the development of methods to precisely control this architecture to enhance performance metrics like toughness, thermal stability, and functional response. The presence of a distinct functional group, such as the acetyl group in 2-acetylphenyl cyanate, provides a powerful tool for this purpose.

One promising approach is the creation of porous polycyanurate networks . By conducting the polymerization in the presence of a high-boiling, inert solvent (a porogen) and later removing it, a nanoporous structure can be generated. nih.govresearchgate.net These materials have applications in gas separation and as low-dielectric constant substrates. The specific functionality of the monomer can influence the phase separation process and thus the final pore structure.

Another advanced strategy involves the use of block copolymers (BCPs) to induce self-assembly. By attaching a polymer chain (e.g., polysiloxane) to the 2-acetylphenyl cyanate monomer, a BCP can be formed. researchgate.net During curing, the immiscibility between the growing polycyanurate network and the attached polymer block drives phase separation on the nanoscale, leading to the formation of ordered morphologies like spheres, cylinders, or lamellae. This nanostructuring can significantly improve the fracture toughness of the inherently brittle cyanate ester matrix without sacrificing its high-temperature performance. researchgate.net The acetyl group on 2-acetylphenyl cyanate is an ideal anchor point for synthesizing such BCPs.

Furthermore, the acetyl group can act as a reactive site for post-polymerization modification . After the primary polycyanurate network is formed, the pendant acetyl groups remain available for further chemical reactions, allowing for the grafting of other molecules or polymers to tailor the surface properties or bulk characteristics of the material.

| Structuring Method | Resulting Feature | Potential Application/Benefit |

| Chemically Induced Phase Separation | Nanoporous Films | Gas transport and separation membranes. nih.govresearchgate.net |

| Self-Assembly of Block Copolymers | Ordered Nanostructures | Simultaneous improvement in toughness and strength while maintaining thermal and dielectric properties. researchgate.net |

| Addition of Nanoparticles | Reconstructed Microstructure | Modulation of curing kinetics and final network morphology. mdpi.com |

Integration in Hybrid Material Systems

The performance limitations of single-polymer systems have driven research into hybrid materials, where cyanate esters are combined with other polymers or inorganic components to achieve synergistic properties. The functional nature of 2-acetylphenyl cyanate makes it a particularly interesting candidate for creating advanced, covalently bonded hybrid systems.

Polymer Blends: Cyanate esters are frequently blended with epoxy resins. researchgate.netacs.org This combination can improve the toughness and reduce the cost of the final material while maintaining good thermal properties. udayton.edudakenchem.com The curing of these blends is complex, involving both the cyclotrimerization of cyanate groups and reactions between cyanate and epoxy groups. The acetyl group of 2-acetylphenyl cyanate could participate in these reactions, for example, by reacting with amine curing agents used for the epoxy, thereby creating covalent links between the two networks and improving phase compatibility. Toughening is also achieved by blending with thermoplastics like polyethersulfone or elastomers like carboxyl-terminated butadiene-acrylonitrile (CTBN) rubber. kinampark.comscilit.com The acetyl group can enhance adhesion to these toughening phases through specific interactions like hydrogen bonding.

Inorganic-Organic Hybrids: Incorporating inorganic nanomaterials is a proven strategy to enhance the thermal stability, mechanical properties, and functionality of cyanate ester resins. Fillers such as polyhedral oligomeric silsesquioxanes (POSS), boron nitride (BN), and graphene have been explored. nih.govscilit.comnih.gov A major challenge in these systems is achieving a strong interface between the organic matrix and the inorganic filler. The acetyl group on 2-acetylphenyl cyanate can be used to functionalize the surface of these fillers, creating strong covalent bonds that ensure efficient load transfer and prevent agglomeration. For example, epoxy-functionalized POSS has been shown to improve the thermal stability and mechanical strength of cyanate ester resins. scientific.net The acetyl group could be chemically converted to a different reactive group to directly bond with such functionalized nanoparticles, integrating them seamlessly into the polymer matrix.

| Hybrid Component | Purpose of Integration | Role of Functional Group (e.g., Acetyl) |

| Epoxy Resins | Improve toughness, modify cost and processing. udayton.edu | Can react with curing agents to form covalent bonds between networks, improving compatibility. researchgate.netacs.org |

| Thermoplastics (e.g., PES) | Enhance fracture toughness. kinampark.com | Improves interfacial adhesion through specific interactions. |

| Elastomers (e.g., CTBN) | Increase impact strength. scilit.com | Promotes better phase interaction and adhesion. |

| Inorganic Nanoparticles (e.g., POSS, BN) | Increase thermal stability, thermal conductivity, and mechanical properties. scilit.comnih.gov | Acts as a reactive handle to covalently bond to functionalized nanoparticles, ensuring a strong interface. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-acetylphenyl cyanate with high purity for research applications?

- Methodology : Use cyclo-trimerization of cyanate ester monomers under controlled conditions, with optional catalysts (e.g., transition metal complexes) to enhance reaction efficiency. Purification via column chromatography or recrystallization in non-polar solvents ensures high purity (>98%). Monitor reaction progress using FT-IR to track the disappearance of –OCN groups at ~2270 cm⁻¹ .

- Validation : Confirm purity via HPLC with UV detection (λ = 254 nm) and cross-validate with NMR (¹H/¹³C) to ensure absence of unreacted precursors or byproducts .

Q. Which analytical techniques are most effective for characterizing 2-acetylphenyl cyanate’s structural and thermal properties?

- Structural Analysis : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR for functional group identification. For stereochemical details, use rotational spectroscopy (e.g., millimeter-wave spectra) to resolve internal rotational splittings, as demonstrated for methyl cyanate .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., 250–300°C) and differential scanning calorimetry (DSC) to study curing kinetics .

Q. How should researchers design experiments to evaluate 2-acetylphenyl cyanate’s stability under extreme conditions (e.g., high temperature/pressure)?

- Experimental Design : Use autoclave reactors to simulate high-pressure/temperature environments (e.g., 100–200 bar, 150–250°C). Monitor cyanate degradation kinetics via ion chromatography or UV-Vis spectroscopy. Include control experiments with inert atmospheres to isolate oxidative vs. thermal degradation pathways .

Advanced Research Questions

Q. How can structural-performance relationships be systematically studied in 2-acetylphenyl cyanate-based composites?

- Approach : Integrate carbon nanotubes (CNTs) or other nanofillers via resin transfer molding (RTM) to enhance thermo-mechanical properties. Use dynamic mechanical analysis (DMA) to measure storage modulus and glass transition temperature (Tg). Correlate filler dispersion (assessed via SEM/TEM) with fracture toughness .

- Data Contradictions : Address discrepancies in Tg values between theoretical predictions and experimental results by analyzing crosslink density via swelling experiments or FT-IR cure monitoring .

Q. What statistical and computational tools are suitable for optimizing cyanate degradation studies?

- Response Surface Methodology (RSM) : Apply a central composite design (CCD) using software like Design-Expert® to model the effects of variables (e.g., pH, temperature, time). Validate models with ANOVA (F-values >4, p <0.05) and quantify uncertainty via coefficient of variation (CV <5%) .

- Kinetic Modeling : Use Micromath Scientist® to simulate degradation pathways and compare with experimental data. Adjust Arrhenius parameters to resolve deviations in high-pressure regimes .

Q. How can rotational spectroscopy resolve ambiguities in 2-acetylphenyl cyanate’s conformational dynamics?

- Spectral Analysis : Acquire millimeter-wave spectra (130–350 GHz) to detect A-E splittings caused by methyl group internal rotation. Employ the ERHAM program for global fitting of rotational constants (A, B, C) and torsional barriers. Compare with quantum chemical calculations (e.g., DFT) to validate potential energy surfaces .

- Astrochemical Applications : Adapt laboratory-derived spectroscopic constants to search for 2-acetylphenyl cyanate in interstellar media (e.g., Orion KL) using radio telescopes, setting upper limits for column densities .

Methodological Considerations

- Cross-Disciplinary Validation : Combine spectroscopic data (e.g., rotational, IR) with computational chemistry to resolve structural ambiguities .

- Degradation Mechanism Refinement : Use multivariate analysis to distinguish between competing degradation pathways (e.g., hydrolysis vs. thermal cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。